molecular formula C15H17N3O2S2 B5850620 N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide

N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide

Cat. No. B5850620
M. Wt: 335.4 g/mol
InChI Key: CGRILFYOZWEJCI-UHFFFAOYSA-N
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Description

N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide, also known as TPEN, is a chelator that has been used in various scientific research applications due to its unique properties. TPEN has been found to have a high affinity for binding to divalent metal ions, such as zinc and copper, making it a useful tool for studying the role of these metals in biological systems.

Mechanism of Action

N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide acts as a chelator by binding to divalent metal ions, such as zinc and copper, through its thiol and amide groups. This binding prevents the metal ions from interacting with other molecules in the cell, leading to a depletion of these metals in the system.
Biochemical and Physiological Effects:
N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide has been found to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of viral replication. N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide in lab experiments is its high affinity for binding to divalent metal ions, which allows for precise control over metal ion concentrations in biological systems. However, N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide also has some limitations, including its potential toxicity at high concentrations and its tendency to bind to other molecules in addition to metal ions.

Future Directions

There are numerous future directions for research involving N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide, including further investigation of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide could be used to study the role of metal ions in other disease states, such as cancer and viral infections. Further research could also focus on developing new chelators with improved properties and fewer limitations than N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide.

Synthesis Methods

N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide can be synthesized through a multi-step process involving the reaction of 2-mercaptobenzothiazole with various reagents, including ethyl acetoacetate and pyrrolidine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide has been used in a variety of scientific research applications, including studies on the role of zinc and copper in biological systems. N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide has been found to be a useful tool for studying the effects of metal ion depletion on cellular processes, as well as for investigating the role of metal ions in disease states.

properties

IUPAC Name

N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c1-10(19)16-11-4-5-12-13(8-11)22-15(17-12)21-9-14(20)18-6-2-3-7-18/h4-5,8H,2-3,6-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRILFYOZWEJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3-benzothiazol-6-yl]acetamide

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